REACTION_CXSMILES
|
[F-].[Cs+].[CH3:3]OCCOCCOC.[CH3:12][O:13][C:14](=[O:24])[CH:15]([C:20]([F:23])([F:22])[F:21])[C:16]([O:18][CH3:19])=[O:17].CI>O>[CH3:3][C:15]([C:20]([F:22])([F:23])[F:21])([C:16]([O:18][CH3:19])=[O:17])[C:14]([O:13][CH3:12])=[O:24] |f:0.1|
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Name
|
|
Quantity
|
9.11 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
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COC(C(C(=O)OC)C(F)(F)F)=O
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred overnight at room temperature
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
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the resultant oily layer and the ether-extract from the aqueous layer
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to remove diglyme
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Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
the ether was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to distillation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)(C(=O)OC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |